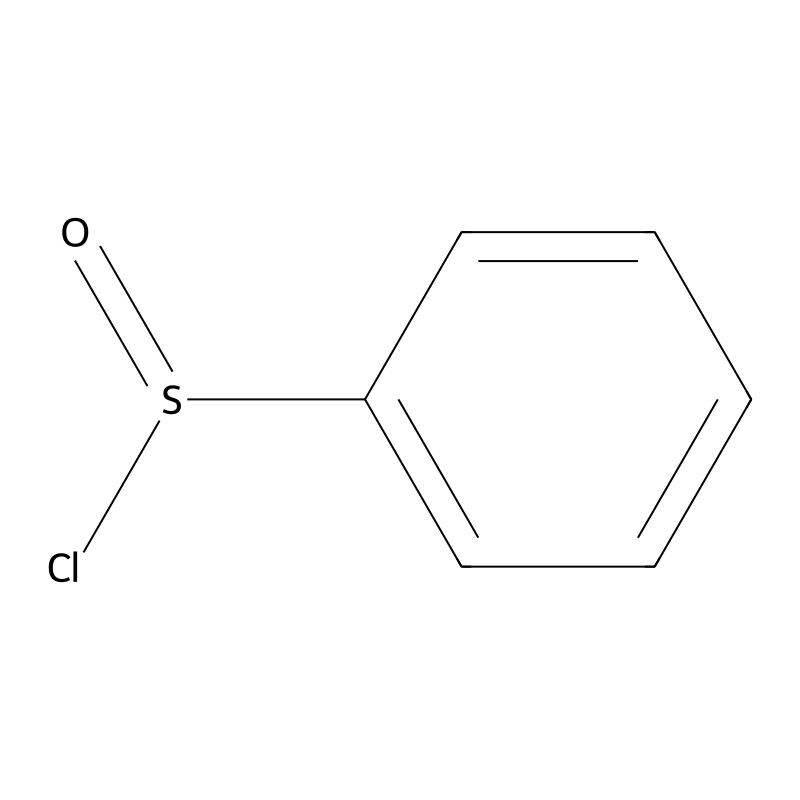

Benzenesulfinyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzenesulfonyl chloride is an organosulfur compound with the chemical formula C₆H₅SO₂Cl. It appears as a colorless viscous oil that is soluble in organic solvents but reacts with compounds containing reactive nitrogen-hydrogen and oxygen-hydrogen bonds. This compound is primarily utilized in the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. Notably, toluenesulfonyl chloride is often preferred over benzenesulfonyl chloride due to its solid state at room temperature, making it easier to handle .

Important Note

Organic Synthesis:

Benzenesulfonyl chloride is a versatile reagent in organic synthesis due to its ability to introduce the "benzenesulfonyl" functional group (C6H5SO2) into various organic molecules. This functional group can modify the chemical and physical properties of the molecule, making it valuable for creating new materials and pharmaceuticals [].

- Synthesis of Sulfonyl-Containing Compounds: Benzenesulfonyl chloride reacts with various nucleophiles to form different sulfonyl derivatives, such as sulfonamides, sulfones, and sulfoesters. These derivatives have diverse applications in medicinal chemistry, materials science, and other fields [].

- Preparation of Pharmaceuticals: Benzenesulfonyl chloride is used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and sulfonamide antibiotics [].

Analytical Chemistry:

Benzenesulfonyl chloride is used as a derivatization reagent in analytical chemistry to improve the volatility and detectability of certain analytes, particularly amines, in environmental and biological samples. This allows for their quantification using techniques like gas chromatography-mass spectrometry (GC-MS) [].

- Formation of Sulfonamides: It reacts with amines to form sulfonamides, which are important in pharmaceuticals.

- Formation of Sulfonate Esters: The compound reacts with alcohols to yield sulfonate esters.

- Hinsberg Test for Amines: This test involves the reaction of benzenesulfonyl chloride with primary and secondary amines to distinguish between them based on solubility differences of the resulting sulfonamides .

Additionally, benzenesulfonyl chloride can decompose in hot water, producing hydrochloric acid and benzenesulfonic acid, which are both corrosive and toxic .

While specific biological activities of benzenesulfonyl chloride are not extensively documented, its derivatives, particularly sulfonamides, exhibit significant biological activity. Sulfonamides are known for their antibacterial properties and are widely used in medicine. The reactivity of benzenesulfonyl chloride with biological molecules suggests potential applications in drug development and biochemical research .

Benzenesulfonyl chloride can be synthesized through several methods:

- Chlorination of Benzenesulfonic Acid: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride.

- Reaction with Chlorosulfuric Acid: A less common method involves the direct reaction between benzene and chlorosulfuric acid.

- Thionyl Chloride Reaction: Sodium benzenesulfinate can be reacted with thionyl chloride to yield benzenesulfonyl chloride .

Benzenesulfonyl chloride has several important applications:

- Synthesis of Pharmaceuticals: It is crucial in the preparation of sulfonamide antibiotics.

- Chemical Intermediates: Used in the production of various organic compounds, including dyes and agrochemicals.

- Analytical Chemistry: Employed in methods such as the Hinsberg test for identifying amines .

The interactions of benzenesulfonyl chloride with other compounds have been studied primarily in the context of its reactivity with amines and alcohols. Its ability to form sulfonamides and esters makes it a valuable reagent in organic synthesis. Additionally, its decomposition products, such as hydrochloric acid, raise safety concerns due to their corrosive nature .

Several compounds share structural similarities with benzenesulfonyl chloride. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Toluene sulfonyl chloride | Aromatic sulfonyl chloride | Solid at room temperature; easier to handle |

| Methanesulfonyl chloride | Aliphatic sulfonyl chloride | Less reactive than aromatic counterparts |

| Phenylsulfanyl chloride | Sulfanyl derivative | Contains a sulfur atom directly bonded to an aromatic ring |

Uniqueness of Benzenesulfonyl Chloride:

Benzenesulfonyl chloride's unique properties stem from its ability to act as a versatile reagent in organic synthesis, particularly in forming stable sulfonamide linkages. Its reactivity profile differs significantly from that of aliphatic counterparts like methanesulfonyl chloride, making it a critical compound in pharmaceutical chemistry .